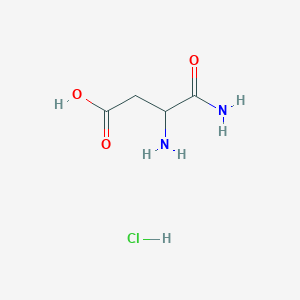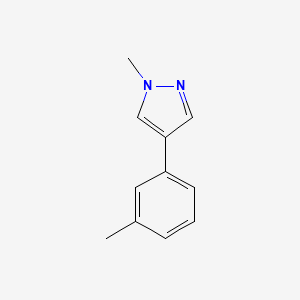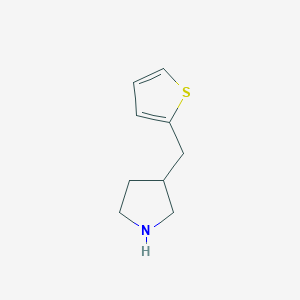![molecular formula C8H11N3OS B13236263 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide typically involves the reaction of 2-chloropyridine-3-carbothioamide with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using recrystallization techniques .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
2-[(2-Hydroxyethyl)amino]pyridine-3-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group, an amino group, and a carbothioamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carbothioamide |
InChI |
InChI=1S/C8H11N3OS/c9-7(13)6-2-1-3-10-8(6)11-4-5-12/h1-3,12H,4-5H2,(H2,9,13)(H,10,11) |
InChI Key |
PORNPZQCUSETBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)


![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)


![{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13236240.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
![2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine](/img/structure/B13236250.png)



